Benzyl 2-(4-oxopiperidin-1-yl)acetate
Overview
Description
Benzyl 2-(4-oxopiperidin-1-yl)acetate is a versatile organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with an oxo group at the 4-position and an acetate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-oxopiperidin-1-yl)acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Oxo Group: The oxo group at the 4-position can be introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides in the presence of a base like sodium hydride.
Acetylation: The final step involves the acetylation of the piperidine ring at the 2-position using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Benzyl halides, sodium hydride, or other nucleophiles/electrophiles.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 2-(4-oxopiperidin-1-yl)acetate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or antimicrobial effects.
Industry: Utilized in the development of novel materials, catalysts, or chemical intermediates.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-oxopiperidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group and piperidine ring play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- Ethyl 2-(4-oxopiperidin-1-yl)acetate
- Methyl 2-(4-oxopiperidin-1-yl)acetate
- Propyl 2-(4-oxopiperidin-1-yl)acetate
Comparison: Benzyl 2-(4-oxopiperidin-1-yl)acetate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties compared to its ethyl, methyl, and propyl analogs. The benzyl group enhances the compound’s lipophilicity, potentially improving its membrane permeability and interaction with hydrophobic targets.
Properties
IUPAC Name |
benzyl 2-(4-oxopiperidin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-6-8-15(9-7-13)10-14(17)18-11-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJNMGYKSKNROE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592699 | |
Record name | Benzyl (4-oxopiperidin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364056-14-4 | |
Record name | Benzyl (4-oxopiperidin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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